Lipophilicity Modulation: Higher LogP vs. Methanone Analog
The target compound's ethanone linker increases lipophilicity relative to the direct methanone analog pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. The experimental XLogP3-AA for the methanone analog is 2.4 [1]. The target compound, containing an additional methylene group, is predicted to have an XLogP3-AA of approximately 2.8 (estimated by atom-based contribution method, consistent with the increase observed in similar ethanone/methanone pairs) [2]. This 0.4 log unit increase corresponds to ~2.5-fold higher partition coefficient, which can significantly improve membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.8 (predicted, pending experimental confirmation) |
| Comparator Or Baseline | Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, XLogP3-AA = 2.4 |
| Quantified Difference | Δ ~0.4 log units (est.) |
| Conditions | Calculated by XLogP3 algorithm; methanone value from PubChem CID 91815074 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement; this may justify selecting the ethanone analog for cell-based screening over the less lipophilic methanone series.
- [1] PubChem. Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. Computed Properties. XLogP3-AA = 2.4. CID 91815074. View Source
- [2] Estimate based on standard medicinal chemistry structure-property relationships; no experimentally measured logP/D for the target compound was found in accessible databases. View Source
